![molecular formula C14H13NO3 B1324189 2-(2,4-Dimethoxybenzoyl)pyridine CAS No. 898780-42-2](/img/structure/B1324189.png)
2-(2,4-Dimethoxybenzoyl)pyridine
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Description
2-(2,4-Dimethoxybenzoyl)pyridine, also known as DMBP, is a chemical compound with potential implications in various fields of research and industry. It has a molecular weight of 243.26 and its IUPAC name is (2,4-dimethoxyphenyl) (2-pyridinyl)methanone .
Molecular Structure Analysis
The InChI code for 2-(2,4-Dimethoxybenzoyl)pyridine is1S/C14H13NO3/c1-17-10-6-7-11 (13 (9-10)18-2)14 (16)12-5-3-4-8-15-12/h3-9H,1-2H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
2-(2,4-Dimethoxybenzoyl)pyridine has a molecular weight of 243.26 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Scientific Research Applications
Central Nervous System (CNS) Modulation
The structural similarity of imidazopyridines, which are closely related to 2-(2,4-Dimethoxybenzoyl)pyridine, to purines has led to their exploration as potential modulators of the CNS. They have been found to act as GABA_A receptor positive allosteric modulators, which could be beneficial in treating conditions like anxiety, insomnia, and epilepsy .
Digestive System Aids
As part of the imidazopyridine class, these compounds have been utilized as proton pump inhibitors. This application is particularly relevant in the treatment of gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers, providing a mechanism to reduce gastric acid secretion and promote healing .
Cancer Therapeutics
Imidazopyridines have shown the ability to influence cellular pathways necessary for the functioning of cancer cells. Their application in cancer research includes the development of novel chemotherapeutic agents that can target specific pathways involved in tumor growth and metastasis .
Anti-Inflammatory Agents
The anti-inflammatory properties of imidazopyridines, by extension, suggest that 2-(2,4-Dimethoxybenzoyl)pyridine could be developed into non-steroidal anti-inflammatory drugs (NSAIDs). This would provide an alternative to current NSAIDs with potentially different side effect profiles .
Enzyme Inhibition
These compounds have been investigated as aromatase inhibitors, which are crucial in the treatment of hormone-sensitive breast cancers. By inhibiting the enzyme aromatase, they prevent the conversion of androgens to estrogens, thus reducing estrogen levels and slowing the growth of certain breast cancers .
Antimicrobial Activity
The imidazopyridine derivatives have been studied for their antimicrobial properties, which could make 2-(2,4-Dimethoxybenzoyl)pyridine a candidate for developing new antibiotics or antifungal medications. This application is increasingly important in the face of rising antibiotic resistance .
properties
IUPAC Name |
(2,4-dimethoxyphenyl)-pyridin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-10-6-7-11(13(9-10)18-2)14(16)12-5-3-4-8-15-12/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQJUAXUYVZJQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=CC=N2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642026 |
Source
|
Record name | (2,4-Dimethoxyphenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethoxybenzoyl)pyridine | |
CAS RN |
898780-42-2 |
Source
|
Record name | Methanone, (2,4-dimethoxyphenyl)-2-pyridinyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898780-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4-Dimethoxyphenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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